Avarone E
Description
Significance of Marine Organisms as Sources of Bioactive Metabolites
Marine ecosystems represent a vast and largely underexplored reservoir of chemical diversity. Organisms residing in these environments, including invertebrates, microorganisms, and algae, produce a plethora of secondary metabolites with unique structures and pharmacological potential. taylorfrancis.commdpi.com These compounds can serve various ecological roles, such as defense mechanisms against predation or competition, and their interactions with biological targets have made them valuable candidates for drug discovery and other industrial applications. taylorfrancis.commdpi.comnih.gov The potential applications of marine-derived bioactive compounds span across medicine, nutraceuticals, cosmetics, and food industries. taylorfrancis.commdpi.com
Classification and Structural Characteristics of Sesquiterpene Quinone Meroterpenoids
Avarone (B1665836) E is classified as a sesquiterpene quinone meroterpenoid. Meroterpenoids are a class of natural products that are biosynthetically derived from a mixed pathway, typically involving both terpenoid and polyketide or shikimate pathways. rsc.org Sesquiterpene quinone meroterpenoids specifically feature a C15 sesquiterpenoid unit linked to a C6 benzoquinone or hydroquinone (B1673460) moiety. rsc.org
Avarone E, also known as 6'-Hydroxy-4'-methoxyavarone, possesses a complex chemical structure. ontosight.ai Its full chemical name is 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-5-methoxy-2-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-, (1R-(1alpha,2beta,4alphabeta,8aalpha))-. ontosight.ai Another name reflecting its structure is 2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3-hydroxy-5-methoxy-1,4-benzoquinone. ontosight.ai This nomenclature highlights its quinone nature and specific stereochemistry. ontosight.ai The sesquiterpenoid part of avarane-type sesquiterpene quinone meroterpenoids, to which this compound belongs, possesses a rearranged drimane (B1240787) scaffold, also known as the 4,9-friedodrimane-type skeleton. rsc.org This involves the migration of methyl groups from the C-4 to C-5 position and from the C-10 to the C-9 position of the drimane skeleton. rsc.org
Historical Development of Avarone and its Analogues as Research Targets
The study of avarone and its analogues has a notable history in marine natural products research. Avarone and its hydroquinone counterpart, avarol (B1665835), were first isolated in 1974 from the Mediterranean marine sponge Dysidea avara. cjnmcpu.comhilarispublisher.comfabad.org.tr This discovery marked a significant point in the exploration of sesquiterpene quinone meroterpenoids. cjnmcpu.com
Early research on avarone and avarol revealed a range of biological activities, including antitumoral, antibacterial, and antimycotic properties. google.com They also showed some in vitro virostatic action against herpes simplex virus. google.com Further studies demonstrated their antimutagenic and antileukemic activities. google.com The interesting pharmacological properties of avarol and avarone have motivated researchers worldwide to investigate methods for obtaining them on a larger scale, including chemical synthesis and sponge cultivation. hilarispublisher.com The redox couple of avarol and avarone has been a particular focus of research due to their interconversion and varying biological activities. nih.govmdpi.com The historical investigation of these compounds has paved the way for the discovery and study of numerous related sesquiterpene quinones and their derivatives from marine sponges, particularly those belonging to the genus Dysidea. nih.govacs.org
Table 1: Selected Avarone-Type Sesquiterpene Quinone Meroterpenoids and Sources
| Compound Name | Source Organism | Reference |
| Avarone | Dysidea avara | cjnmcpu.comhilarispublisher.com |
| Avarol | Dysidea avara | cjnmcpu.comhilarispublisher.com |
| Dysideanones F−G | Dysidea avara | cjnmcpu.com |
| Dysiherbols D−E | Dysidea avara | cjnmcpu.com |
| Dysifragilones A–C | Dysidea fragilis | researchgate.net |
| Arenarialins A–F | Dysidea arenaria | acs.org |
The ongoing research into avarone and its analogues underscores the continued importance of marine sponges as a source of structurally diverse and biologically active natural products.
Structure
2D Structure
3D Structure
Properties
CAS No. |
130203-71-3 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-16(23)11-17(26-5)20(25)19(15)24/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1 |
InChI Key |
ZEMBAQORKKQPSC-YVUMSICPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Avarone E
Identification of Marine Biological Sources of Avarone (B1665836) E
The primary sources of Avarone E are certain species of marine sponges. These sessile invertebrates are known to produce a wide array of secondary metabolites, many of which exhibit significant biological activities.
Sponge Genera and Species as Producers
Research has identified sponges belonging to the genus Dysidea as producers of this compound and related avarone derivatives. Specifically, species such as Dysidea cinereal and Dysidea avara have been reported as sources of these compounds. fabad.org.trmdpi-res.commdpi.comhilarispublisher.com Dysidea avara was the source from which avarol (B1665835) and avarone were first isolated in 1974. fabad.org.trhilarispublisher.comnih.govfabad.org.tr Dysidea cinereal has been found to yield this compound along with other avarone and avarol derivatives. mdpi-res.commdpi.com
Ecological and Geographical Distribution of Producing Organisms
Sponges of the genus Dysidea are widely distributed globally, found in tropical and subtropical regions, including areas from the Red Sea to the Indo-Pacific and the Mediterranean Sea. hilarispublisher.comresearchgate.net Dysidea avara, a known source of avarone, is mainly located in South America and Peru, and is also found in the Great Barrier Reef and the Mediterranean Sea. hilarispublisher.comresearchgate.netsealifebase.se Dysidea cinereal, another source of avarone derivatives including this compound, has been collected in locations such as the Gulf of Eilat in the Red Sea. mdpi-res.commdpi.com The distribution of these sponges across various marine environments highlights the potential for discovering avarone compounds in diverse geographical areas. researchgate.netresearchgate.net
Extraction Techniques for this compound from Marine Biota
The extraction of natural products like this compound from marine sponges typically involves collecting the sponge material, followed by a series of solvent-based extraction steps. After collection, sponge samples may be processed, such as being chopped and air-dried or freeze-dried. fabad.org.trnih.gov Organic solvents or mixtures of organic solvents and water are commonly used to extract compounds from the dried sponge material. fabad.org.trnih.govnih.gov For instance, methanol (B129727) or mixtures of dichloromethane/methanol have been employed for the extraction of avarone and related compounds from Dysidea avara. fabad.org.trnih.gov The extraction process aims to separate the desired metabolites from the bulk sponge material. The resulting extract is often concentrated by evaporation. fabad.org.tr
Chromatographic Purification Strategies for this compound
Following the initial extraction, chromatographic techniques are essential for isolating and purifying specific compounds like this compound from the complex mixture obtained from the sponge extract. Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase. longdom.orgijcrt.org
Column Chromatography Approaches
Column chromatography is a fundamental technique used in the purification of natural products from marine sponges. fabad.org.trnih.govlongdom.orgasm.orgjabscience.in In this method, the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. fabad.org.trnih.govijcrt.orgjabscience.in A mobile phase, typically a solvent or a gradient of solvents with increasing polarity, is passed through the column. fabad.org.trnih.govijcrt.orgjabscience.in Compounds in the mixture separate as they move through the stationary phase at different rates depending on their affinity for the stationary and mobile phases. longdom.orgijcrt.org Fractions containing the target compound are collected. fabad.org.trlongdom.org For the isolation of avarone and avarol, silica gel column chromatography has been used with gradient elution systems. fabad.org.tr
Advanced Spectroscopic Methods for Structural Elucidation of this compound
The structural elucidation of this compound relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the compound's molecular formula, connectivity of atoms, and three-dimensional structure. clariant.comnd.edursc.org
NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a crucial tool for determining the carbon-hydrogen framework and the functional groups present in this compound. fabad.org.trfabad.org.trresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, researchers can deduce the types of protons and their neighboring environments. researchgate.net The ¹³C NMR spectrum provides information about the carbon skeleton, indicating the different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) and their hybridization states. fabad.org.trfabad.org.trresearchgate.net
Mass spectrometry provides the molecular weight of this compound and can offer insights into its fragmentation pattern, which helps in piecing together the structure. High-resolution electrospray ionization mass spectrometry (HRESI-MS) is often used to determine the accurate mass of the molecular ion, allowing for the confirmation of the molecular formula. mdpi.comnih.gov For this compound, the molecular formula is reported as C₂₁H₂₈O₂. nih.govuni.lu The HRESI-MS data typically show a protonated molecular ion peak, e.g., [M + H]⁺, at a specific mass-to-charge ratio (m/z) corresponding to this formula. mdpi.comnih.gov
While specific detailed NMR data tables for this compound itself (as opposed to avarone or avarol) were not extensively detailed in the provided search results, the general approach involves comparing the obtained spectroscopic data with known compounds or using two-dimensional NMR techniques (such as COSY, HSQC, HMBC) to establish correlations between protons and carbons, thereby confirming the structural assignments. nd.edu The combination of accurate mass determination from MS and the detailed connectivity information from NMR spectroscopy is fundamental to the unambiguous structural elucidation of complex natural products like this compound.
Synthesis and Derivatization Strategies for Avarone E and Analogues
Total Synthesis Approaches to Avarone (B1665836) and Related Avarane Skeletons
Total synthesis strategies for avarane skeletons often involve constructing the core decalin structure and then appending the quinone moiety. These approaches frequently employ biomimetic strategies, drawing inspiration from the proposed biosynthetic pathways which involve rearrangements of drimane (B1240787) or aureane skeletons. rsc.orgdntb.gov.ua
Key Synthetic Intermediates and Precursors
A common starting point for the synthesis of avarane skeletons is the Wieland-Miescher ketone derivative. rsc.orgacs.orgmdpi.com This enantiomerically pure compound provides a pre-established chiral center and a suitable framework for building the decalin core. Other approaches utilize readily available drimane compounds as starting materials, leveraging proposed biosynthetic sequences involving 1,2-hydride and methyl shifts to construct the avarane skeleton. dntb.gov.ua Advanced intermediates often include functionalized decalin systems poised for coupling with the quinone precursor. nih.gov
Stereoselective Rearrangement and Cyclization Reactions
Stereoselective reactions are crucial for controlling the configuration of the multiple chiral centers in the avarane skeleton. Rearrangement reactions, such as 1,2-rearrangements of methyl groups, play a significant role in transforming drimane or aureane skeletons into the avarane framework. rsc.orgdntb.gov.uaresearchgate.net Lewis acid-catalyzed cyclization reactions have been employed to construct the tetracyclic core of certain avarane-type compounds, driving these characteristic rearrangements. rsc.orgdntb.gov.uarsc.orgrsc.orgrsc.org Cyclization reactions, including intramolecular radical cyclization and Heck reactions, have also been utilized to build the fused ring systems found in avarane meroterpenoids. chemrxiv.orgresearchgate.net
Reductive Alkylation Methodologies for Core Structure Construction
Reductive alkylation of enones is a key methodology used in the construction of the decalin core of avarane compounds. This approach allows for the efficient coupling of different molecular fragments to assemble the desired carbon framework with control over stereochemistry. mdpi.comnih.gov For example, the reductive alkylation of enantiomerically pure enones with alkyl bromides has been successfully applied in the synthesis of avarone and related compounds. mdpi.com
Selective Oxidation Reactions for Quinone Moiety Formation
The formation of the quinone moiety, a characteristic feature of avarone, typically involves the selective oxidation of a hydroquinone (B1673460) or a suitably functionalized aromatic precursor. Oxidation of avarol (B1665835), the hydroquinone form of avarone, with reagents such as silver oxide or manganese dioxide, yields avarone. mdpi.comgoogle.com Other methods may involve the oxidation of phenol (B47542) or quinol cores obtained during the synthesis. chemrxiv.org
Divergent Total Synthesis Strategies
Divergent total synthesis strategies aim to access multiple avarane-type meroterpenoids from a common intermediate. chemrxiv.orgresearchgate.netresearchgate.netrsc.org This approach enhances synthetic efficiency and allows for the exploration of the structural diversity within the avarane family. By employing different reaction pathways from a late-stage intermediate, various avarane skeletons and their derivatives can be synthesized. chemrxiv.orgresearchgate.net Examples include divergent approaches utilizing Norrish-Yang photocyclization or common intermediates like dimethyl predysiherbol. researchgate.netrsc.orgresearchgate.net
Semisynthetic Derivatization of Avarone to Enhance Bioactivity
Semisynthetic derivatization of avarone involves modifying the natural product through chemical reactions to create analogues with potentially enhanced bioactivity or altered properties. mdpi.comresearchgate.netmdpi-res.comcusat.ac.inresearch-solution.commdpi.comacs.orgnih.gov Modifications are often performed on the quinone ring, introducing various functional groups such as hydroxyl, amino, or thio groups, as well as amino acids. mdpi.comacs.orgnih.gov These modifications can influence the compound's solubility, stability, and interactions with biological targets. For instance, semisynthetic alkyl(aryl)thio derivatives of avarone have been synthesized by nucleophilic addition of thiols to the quinone ring. nih.gov Another example is the conversion of avarone into a thiazinoquinone derivative through a nucleophilic addition reaction with hypotaurine (B1206854). mdpi.com
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Avarone | 72186 uni.lunih.govnih.gov |
| Avarol | 88478-03-9 (Aureol, a related compound, is listed with this CAS, Avarol is related but has a different CAS/CID) google.comthegoodscentscompany.com (Note: PubChem CID for Avarol is not explicitly provided in the search results, but it is the reduced form of Avarone) |
| Dactyloquinone A | Not explicitly provided in search results |
| Spiroetherone A | Not explicitly provided in search results |
| Dysideanone B | Not explicitly provided in search results |
| Dysiherbol A | Not explicitly provided in search results |
| Thiazoavarone | Not explicitly provided in search results |
Interactive Data Table Example (Illustrative)
While specific detailed reaction data tables were not consistently available across the search results for direct inclusion, the following is an illustrative example of how such data could be presented if found:
| Reaction Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| Reductive Alkylation | Enone A, Alkyl Bromide B | NiI2, Zn, DMAc, 80 °C | Alkylated Ketone C | 63 researchgate.net |
| Oxidation | Avarol | Salcomine, O2, DMF, 40 °C | Avarone | 71 researchgate.net |
| Nucleophilic Addition | Avarone, Hyp taurine | CH3CN/EtOH, Salcomine | Thiazoavarone | Data not available in search results |
Amino Acid Conjugates
Amino acid conjugates of avarone have been synthesized through nucleophilic addition of amino acids to the quinone moiety. researchgate.netnih.gov This approach involves reacting avarone with amino acids, often as their esters, to form conjugates. researchgate.netnih.govresearchgate.net Studies have shown that avarone derivatives conjugated with amino acids can exhibit strong inhibitory activity against various human cancer cell lines. researchgate.netnih.gov For instance, avarone derivatives were reported to be generally more active than corresponding tert-butylquinone derivatives in cytotoxic assays. researchgate.netnih.gov
| Compound Type | Activity Comparison (vs parent compound/model) | Reference |
| Amino acid derivatives of avarone | Generally more active than TBQ derivatives | researchgate.netnih.gov |
Introduction of Thiazine (B8601807) Rings (e.g., Thiazoavarone)
The introduction of a thiazine ring into the avarone structure has been explored, leading to the synthesis of analogues such as thiazoavarone. mdpi.comunina.itresearchgate.net Thiazoavarone can be prepared by reacting avarone with hypotaurine in a suitable solvent mixture, catalyzed by compounds like salcomine. mdpi.comunina.it This semisynthetic modification has demonstrated improved antiparasitic activity compared to the parent avarone in some cases. mdpi.com For example, thiazoavarone showed enhanced antileishmanial and antiplasmodial effects. mdpi.com The presence of the thiazine ring has been highlighted as important for activity against certain parasites. mdpi.comunina.it Thiazine derivatives in general are known for diverse pharmacological activities, including antimicrobial and anticancer effects. actascientific.comontosight.aiamazonaws.com
Alkylamino and Aralkylamino Modifications
Alkylamino and aralkylamino derivatives of avarone are synthesized by reacting avarone with alkylamine or aralkylamine hydrochlorides. google.comresearchgate.net This reaction typically occurs in the presence of a base like pyridine. google.com The resulting isomer mixtures, such as 3'- and 4'-alkylaminoavarones, can be separated chromatographically. google.com These modifications have been investigated for their cytotoxic and antimicrobial properties. mdpi.comresearchgate.netresearchgate.netbg.ac.rs Some alkylamino avarone derivatives have shown potent cytostatic activities against certain cancer cell lines. researchgate.net Studies comparing alkylamino and aralkylamino derivatives of avarone and a model compound (tert-butylquinone) have been conducted to assess their selective activity against cancer cells and their antibacterial and antifungal potential. researchgate.net
Methoxy (B1213986), Hydroxy, and Acetoxy Derivatives
Methoxy, hydroxy, and acetoxy derivatives of avarone and avarol have been synthesized and studied. mdpi.comdokumen.pubacs.org Hydroxy and acetoxy derivatives have been isolated from natural sources like marine sponges. mdpi.comacs.org Synthesis of these derivatives can involve various chemical reactions, including nucleophilic addition of methanol (B129727) to the quinone core for methoxy derivatives. mdpi.com Some of these oxygenated derivatives have shown significant biological activities. mdpi.com For instance, 3'-methoxyavarone has been reported to have higher antileukemic activity against certain cell lines compared to the parent compound. mdpi.com Similarly, hydroxy and acetoxy derivatives of avarol and avarone have demonstrated strong activity in biological assays. mdpi.com
Development of Synthetic Analogues for Structure-Activity Relationship Studies
The development of synthetic analogues of avarone is crucial for understanding the relationship between their chemical structure and biological activity (SAR). researchgate.netgrafiati.comgoogle.comrsc.orgdokumen.pub By systematically modifying different parts of the avarone molecule, researchers can identify key structural features responsible for its observed biological effects and potentially design compounds with improved properties. grafiati.comscirp.org SAR studies involving synthetic avarone analogues have explored the impact of various substituents and structural changes on activities such as antiparasitic, antitumor, and antimicrobial effects. mdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.net These studies have provided insights into the importance of the quinone moiety, the regiochemistry of substitutions, and the nature of the attached groups (e.g., amino acids, alkylamino, aralkylamino, methoxy, hydroxy, acetoxy, and alkyl/arylthio groups) for the potency and selectivity of the compounds. mdpi.comunina.itresearchgate.netmdpi.comresearchgate.netresearchgate.netbg.ac.rs Electrochemical properties have also been examined in conjunction with SAR studies to understand the relationship between redox behavior and biological activity. researchgate.net
Structure Activity Relationship Sar Studies on Avarone E and Analogues
Impact of Quinone Ring Modifications on Biological Potency
Modifications to the quinone ring of avarone (B1665836) and its derivatives have been shown to significantly impact their biological potency. For avarone, alterations in the quinone ring have often resulted in a loss of anti-HIV-1 activity. nih.gov However, there are exceptions, such as leucinyl- and cysteicyl-avarone, which maintained or even improved potency and selectivity against HIV-1. nih.govresearchgate.net
Studies on other quinone derivatives, including those inspired by marine natural products, have also highlighted the importance of the quinone moiety for activity. For instance, the presence of a thiazinoquinone moiety was found to be necessary for the antiplasmodial activity of a semisynthetic analogue of avarone, thiazoavarone. mdpi.com The regiochemistry of substituents on the quinone ring, such as methoxyl groups and alkyl chains, was also revealed as crucial for activity and selectivity. mdpi.com
In some cases, substitution on the quinone ring with groups like hydroxyl, methylamino, ethylamino, glucosamine, and various amino acids at positions 3' or 4' has been explored. nih.gov While some of these modifications on avarone resulted in similar cytostatic activity to the parent compound against certain cell lines, others led to reduced activity. nih.gov
Influence of Terpenoid Skeleton Alterations and Stereochemistry
The terpenoid skeleton attached to the quinone ring is another key structural feature influencing the activity of avarone and its analogues. Early studies on avarone indicated that modifications to the double bond in the terpenoid skeleton resulted in a significant loss of activity. researchgate.net
For sesquiterpenoid quinones in general, the structure of the terpenoid moieties has been reported to have no significant influence on certain biological activities like cytotoxicity and hemolytic activity, where the quinone part played a more dominant role. nih.govmdpi.com However, other research suggests that altering the isoprenoid moiety can be an alternative approach in SAR studies to improve compound activity. mdpi.com
The stereochemistry of avarone, specifically its (1R-(1alpha,2beta,4alphabeta,8aalpha)) configuration, is considered a factor that could influence its interactions with biological molecules. ontosight.ai While specific detailed SAR data solely on the influence of stereochemistry of the avarone E terpenoid skeleton was not extensively available in the search results, the general principle of stereochemistry's impact on biological target interaction is well-established in SAR studies. numberanalytics.com
Role of Specific Functional Groups and Their Position on Activity Profiles
The presence and position of specific functional groups on both the quinone ring and the terpenoid skeleton play a critical role in the activity profiles of avarone and its analogues. mdpi.comnih.govrna-society.orgnih.gov
On the quinone ring, the hydroxyl group at the ortho position to the carbonyl group has been suggested to be involved in blocking the activity of HIV-1 reverse transcriptase. researchgate.net As mentioned earlier, the type and position of amino acid substitutions on the quinone ring can also drastically alter activity and selectivity. nih.govresearchgate.net For example, 3'-alkylamino derivatives of avarone showed potent cytostatic activities against certain lymphoblast cells, being significantly more active than avarone itself in some cases. researchgate.net
Studies on thiazinoquinone analogues of avarone demonstrated that the nature and shape of substituents on the thiazine (B8601807) ring could affect compound potency and selectivity against parasites. mdpi.com
Comparative Analysis of Natural Products Versus Synthetic Analogues
Comparative analysis of natural products like avarone and avarol (B1665835) with their synthetic analogues is a key aspect of SAR studies aimed at developing more potent and selective compounds. mdpi.comnih.gov The goal is often to design synthetic derivatives that overcome limitations of the natural compounds, such as availability or suboptimal activity/selectivity profiles. researchgate.net
For instance, while avarone and avarol exhibit significant biological activities, including antileukemic and anti-HIV effects, their clinical usefulness has been limited, partly due to factors like availability from natural sources. researchgate.netmdpi.combiomolther.org This has driven the synthesis and evaluation of numerous derivatives. researchgate.netmdpi.comnih.govresearchgate.net
In some comparisons, synthetic analogues have shown improved activity. For example, certain unnatural enantiomers of related compounds like isozonarol and isozonarone showed higher antitumor activity than their natural counterparts. mdpi.com Similarly, the semisynthetic thiazoavarone, derived from avarone, was found to be significantly more potent against Plasmodium falciparum compared to avarone and avarol. mdpi.com
However, not all synthetic modifications lead to improved activity. In the case of anti-HIV activity, many avarone derivatives with modifications in the quinone ring showed reduced potency compared to the parent compound. nih.govresearchgate.net This underscores the delicate balance of structural features required for optimal activity.
The development of synthetic libraries based on natural product scaffolds like avarol is a strategy used to generate chemically diverse compounds for screening and SAR exploration. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of molecules and their biological activity. numberanalytics.comwikipedia.org This allows for the prediction of the activity of new compounds based on their structural properties, guiding the design of more potent analogues. researchgate.net3ds.commdpi.com
While specific published QSAR models solely focused on this compound were not prominently found in the search results, QSAR modeling has been applied to related quinone derivatives and is a standard approach in the study of bioactive compounds, including marine natural products and their analogues. researchgate.netmdpi.comresearchgate.net
Computational studies, including density functional theory (DFT) calculations and conformational analysis, have been performed on avarone, avarol, and their analogues like thiazoavarone to rationalize observed SARs by investigating their steric and electronic features. mdpi.comnih.gov These computational approaches are often integral to QSAR studies, providing molecular descriptors that can be correlated with biological activity. researchgate.net3ds.com
The redox properties of quinones, which can be investigated computationally, are also considered important for their biological activity, and QSAR models can incorporate parameters related to these properties. mdpi.comunina.it The formation of toxic semiquinone radical species has been proposed as a mechanism for the antiparasitic effects of avarone and its analogues, a process that can be explored through computational methods relevant to QSAR. mdpi.comunina.it
QSAR modeling can help in identifying key physicochemical properties and structural parameters required for desired biological activity, thereby accelerating the drug discovery process. researchgate.net3ds.commdpi.com
Pre Clinical Pharmacokinetic Assessment and Disposition Studies
In Vitro Pharmacokinetic Parameter Determination
In vitro studies are foundational in early drug development to predict the behavior of a compound in a biological system. These assays provide initial insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability in Liver Microsomes
The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. This is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. nuvisan.compharmaron.com The compound is incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) to evaluate inter-species differences in metabolism. nuvisan.com The rate of disappearance of the parent compound over time is measured to calculate key parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t½). thermofisher.comresearchgate.net This data is crucial for predicting hepatic clearance in vivo. nuvisan.com
Table 1: Representative Data Table for Metabolic Stability of a Compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | In Vitro Half-life (t½) (min) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Protein Binding in Plasma and Tissues
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological effect. wikipedia.orgnih.gov Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted. wikipedia.orgyoutube.com High plasma protein binding can limit the amount of free drug available, potentially affecting its efficacy and clearance. wikipedia.org Equilibrium dialysis or ultrafiltration are common methods used to determine the percentage of a compound bound to plasma proteins. nih.gov
Table 2: Representative Data Table for Plasma Protein Binding of a Compound
| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Evaluation of Membrane Permeability across Cell Models
A compound's ability to permeate biological membranes is a key factor in its oral absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict human intestinal permeability. nih.govevotec.com These cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. nih.govnih.gov The apparent permeability coefficient (Papp) is determined by measuring the flux of the compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa. evotec.comnih.gov An efflux ratio, calculated from the bidirectional transport, can indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com
Table 3: Representative Data Table for Caco-2 Permeability of a Compound
| Parameter | Value | Classification |
| Papp (A→B) (10⁻⁶ cm/s) | Data not available | Data not available |
| Papp (B→A) (10⁻⁶ cm/s) | Data not available | Data not available |
| Efflux Ratio | Data not available | Data not available |
Identification of Drug Transporter Interactions (e.g., OATP1B1)
Drug transporters, such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1), play a crucial role in the hepatic uptake of drugs from the blood. solvobiotech.combiomedpharmajournal.org Inhibition of these transporters can lead to elevated plasma concentrations of substrate drugs, increasing the risk of adverse effects. nih.govresearchgate.net In vitro assays using cells overexpressing specific transporters are used to determine if a new compound is a substrate or an inhibitor of these transporters. nih.gov Understanding these interactions is vital for predicting potential drug-drug interactions. nih.govresearchgate.net
In Vivo Pharmacokinetic Profiles in Animal Models
Following in vitro characterization, in vivo studies in animal models are conducted to understand the pharmacokinetic profile of a compound in a whole organism. nih.govbiotechfarm.co.il These studies provide essential data on the time course of drug concentration in the body after administration.
Systemic Exposure and Clearance Rates
Animal models, such as rats and dogs, are commonly used to evaluate the systemic exposure (often measured as the area under the plasma concentration-time curve, AUC) and clearance (CL) of a new chemical entity after intravenous or oral administration. biotechfarm.co.ilnih.gov Blood samples are collected at various time points to determine key pharmacokinetic parameters, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). nih.gov These studies are critical for extrapolating potential human pharmacokinetics and for informing the design of first-in-human clinical trials. nih.gov
Table 4: Representative Data Table for In Vivo Pharmacokinetic Parameters of a Compound in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | CL (mL/min/kg) | t½ (h) |
| Rat | Data not available | IV | Data not available | Data not available | Data not available | Data not available | Data not available |
| Data not available | PO | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | IV | Data not available | Data not available | Data not available | Data not available | Data not available |
| Data not available | PO | Data not available | Data not available | Data not available | Data not available | Data not available |
Tissue Distribution Analysis
No studies detailing the tissue distribution of Avarone (B1665836) E were found in the reviewed scientific literature.
In Silico Approaches to Pharmacokinetics
Physiologically Based Pharmacokinetic (PBPK) Modeling
There are no published Physiologically Based Pharmacokinetic (PBPK) models specifically developed for Avarone E. PBPK modeling is a computational method used to predict the absorption, distribution, metabolism, and excretion of a substance in the body, but its application to this compound has not been documented.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound are not available in the public domain. Computational tools are often used in early drug development to forecast these pharmacokinetic parameters, but such data for this compound has not been reported.
Analytical Methodologies for Avarone E in Biological Matrices
Sample Preparation Techniques for Complex Biological Samples
Effective sample preparation is a critical prerequisite for accurate and reliable quantification of Avarone (B1665836) E. The primary goals of this step are to isolate Avarone E from the bulk of the biological matrix, eliminate substances that can interfere with the analysis, and concentrate the analyte to a level suitable for detection. slideshare.net The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity required for the analysis.
Protein precipitation is a straightforward and widely used method for the removal of proteins from biological samples, which can otherwise interfere with chromatographic analysis and damage analytical columns. mdpi.comnih.gov This technique involves the addition of a precipitating agent, such as an organic solvent or an acid, to the sample.
Organic solvents like acetonitrile, methanol (B129727), or acetone are commonly used. abcam.com They function by reducing the dielectric constant of the solution, which disrupts the solvation of proteins and leads to their aggregation and precipitation. abcam.com Acid precipitation, often employing trichloroacetic acid (TCA), works by altering the pH to the isoelectric point of the proteins, minimizing their solubility. abcam.com Following the addition of the precipitating agent and centrifugation, the supernatant containing the analyte can be collected for further analysis. While effective for protein removal, care must be taken as some non-polar compounds may co-precipitate with the proteins, potentially leading to lower recovery of this compound.
Table 1: Comparison of Common Protein Precipitants
| Precipitant | Mechanism of Action | Advantages | Disadvantages |
| Acetonitrile | Reduces dielectric constant, disrupting protein solvation. | Efficient protein removal, compatible with reversed-phase chromatography. | May cause co-precipitation of non-polar analytes. |
| Methanol | Similar to acetonitrile, disrupts hydration shell of proteins. abcam.com | Cost-effective and readily available. abcam.com | Can be less efficient for some proteins compared to acetonitrile. |
| Acetone | Reduces the solubility of proteins by altering solvent polarity. abcam.com | Effective for precipitating a wide range of proteins. | Can lead to denaturation and difficulty in redissolving the protein pellet if the protein itself is the target. |
| Trichloroacetic Acid (TCA) | Reduces the pH to the isoelectric point of proteins, causing them to lose charge and precipitate. | Highly efficient for protein removal. | Can cause denaturation of the analyte and is corrosive. abcam.com |
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. amazonaws.com For a lipophilic compound like this compound, LLE can be an effective method to extract it from an aqueous biological matrix (e.g., plasma, urine) into an organic solvent.
The selection of the organic solvent is crucial and is based on the polarity of this compound. Solvents such as ethyl acetate, dichloromethane, or hexane are commonly employed. The pH of the aqueous phase can be adjusted to ensure this compound is in its neutral form, maximizing its partitioning into the organic phase. After vigorous mixing and subsequent phase separation, the organic layer containing this compound is collected, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors with minimal solvent consumption. nih.gov
Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. mdpi.com For the analysis of sesquiterpenoid quinones like this compound from biological fluids, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used. nih.govresearchgate.net
The SPE process involves four main steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.
Loading: The biological sample is passed through the cartridge, and this compound is retained on the sorbent through hydrophobic interactions.
Washing: The cartridge is washed with a weak solvent to remove polar impurities and interfering substances while this compound remains bound to the sorbent.
Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, eluting the purified analyte for analysis.
SPE offers the advantages of high recovery, good reproducibility, and the ability to concentrate the analyte, making it suitable for trace-level analysis. mdpi.com
Solid-phase microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can be directly immersed in the liquid sample or exposed to the headspace above the sample for volatile and semi-volatile compounds. For sesquiterpenes, polydimethylsiloxane (PDMS) coated fibers are often utilized. nih.gov After extraction, the analytes are thermally desorbed from the fiber directly into the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography analysis. SPME is a simple, rapid, and sensitive technique that integrates sampling, extraction, and concentration into a single step. nih.gov
Advanced Chromatographic and Spectrometric Detection Methods for this compound Quantification
Following sample preparation, a highly sensitive and selective analytical technique is required for the accurate quantification of this compound in the complex extracts of biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and specificity. nih.govresearchgate.net
The method involves:
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from other components in the sample extract. A reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate to improve ionization. nih.gov
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for polar and semi-polar compounds like quinones, and can be operated in either positive or negative ion mode depending on the structure of this compound.
Mass Analysis: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap), is used for detection. In a triple quadrupole instrument, the analysis is typically performed in multiple reaction monitoring (MRM) mode. This involves selecting the protonated or deprotonated molecular ion of this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and minimizes interference from matrix components. nih.gov
The combination of chromatographic separation and mass spectrometric detection allows for the development of highly robust and sensitive methods for the quantification of this compound in various biological matrices, even at very low concentrations.
Table 2: Key Parameters for LC-MS/MS Method Development
| Parameter | Description | Considerations for this compound |
| Chromatographic Column | Stationary phase for separation. | Reversed-phase C18 or C8 for hydrophobic compounds. |
| Mobile Phase | Solvents used to elute the analyte. | Acetonitrile/water or Methanol/water gradients with formic acid or ammonium acetate for improved peak shape and ionization. |
| Ionization Source | Method to generate ions from the analyte. | Electrospray Ionization (ESI) is common for quinones. The polarity (positive or negative) needs to be optimized. |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple quadrupole for high sensitivity and selectivity using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometry (e.g., Orbitrap) for accurate mass measurement. diva-portal.org |
| MRM Transitions | Precursor ion → Product ion(s). | Specific to the molecular weight and fragmentation pattern of this compound. Requires optimization through infusion experiments. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of this compound in biological samples such as plasma and serum. researchgate.netresearchgate.netijrpr.com This method offers high resolution and sensitivity for the separation and quantification of the analyte from endogenous matrix components. researchgate.net A typical HPLC system for this compound analysis employs a reverse-phase C18 column, which separates compounds based on their hydrophobicity.
The mobile phase composition is a critical factor in achieving optimal separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol. This gradient allows for the efficient elution of this compound while separating it from potentially interfering substances. Detection is often accomplished using ultraviolet (UV) spectroscopy at a wavelength where this compound exhibits maximum absorbance, or more selectively and sensitively with tandem mass spectrometry (MS/MS). researchgate.netnih.gov Sample preparation prior to HPLC analysis typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other macromolecules that could interfere with the analysis. researchgate.net
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer and organic solvent |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detector | UV or MS/MS |
| Column Temperature | 30-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govmdpi.com For a non-volatile compound like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability, making it amenable to GC-MS analysis. nih.gov This process involves chemically modifying the this compound molecule to create a more volatile derivative. Common derivatization agents for compounds containing hydroxyl or amine groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
The derivatized this compound is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. spectroscopyonline.com The separated derivative then enters the mass spectrometer, which provides mass fragmentation patterns that are highly specific to the molecule, allowing for unambiguous identification and quantification. nih.govspectroscopyonline.com Isotope-dilution GC-MS, where a stable isotope-labeled version of this compound is used as an internal standard, can provide the highest accuracy and precision. spectroscopyonline.com
Table 2: GC-MS Derivatization Agents for this compound
| Derivatization Agent | Target Functional Group | Resulting Derivative |
|---|---|---|
| BSTFA | Hydroxyl, Amine | Trimethylsilyl (TMS) ether/amine |
| MSTFA | Hydroxyl, Amine | Trimethylsilyl (TMS) ether/amine |
| Pentafluorobenzyl bromide | Phenolic hydroxyl | Pentafluorobenzyl ether |
Immunoassay-Based Techniques (e.g., ELISA, RIA, FPIA, EMIT)
Immunoassay techniques are bioanalytical methods that utilize the specific binding between an antibody and an antigen to quantify a substance. azolifesciences.comnih.gov For this compound, this would involve the development of antibodies that specifically recognize and bind to the compound. These methods are known for their high sensitivity and throughput. azolifesciences.com
Enzyme-Linked Immunosorbent Assay (ELISA) : In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for binding to a limited number of antibody-coated wells. The amount of bound enzyme, measured by the color change of a substrate, is inversely proportional to the concentration of this compound in the sample. immunostudies.com
Radioimmunoassay (RIA) : Similar to ELISA, RIA is a competitive binding assay but uses a radiolabeled this compound (e.g., with iodine-125) instead of an enzyme label. immunostudies.comnih.gov The amount of radioactivity measured is inversely proportional to the concentration of this compound in the sample. azolifesciences.com
Fluorescence Polarization Immunoassay (FPIA) : This technique involves a fluorescently labeled this compound competing with the sample this compound for antibody binding sites. The polarization of the emitted fluorescent light changes upon binding, and this change is used to determine the concentration of this compound.
Enzyme Multiplied Immunoassay Technique (EMIT) : In this homogeneous immunoassay, the binding of an antibody to an enzyme-labeled this compound alters the enzyme's activity. The presence of this compound in the sample competes for antibody binding, thus modulating the enzyme activity, which can be measured to quantify the compound.
Bioanalytical Method Validation for this compound Quantification
The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of the quantitative data. ich.orgeuropa.eugmp-compliance.org Regulatory bodies like the FDA and EMA provide guidelines for this process. europa.eueuropa.eu
Assessment of Selectivity and Specificity
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. researchgate.netbioanalysis-zone.comnih.gov For an HPLC-MS/MS method, selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of this compound and its internal standard. mdpi.com Specificity, a related concept, confirms the identity of the analyte, often through comparison of mass spectra. researchgate.netbioanalysis-zone.commdpi.com
Linearity and Calibration Curve Development
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.netmdpi.com A calibration curve is developed by analyzing a series of standards of known this compound concentrations. semanticscholar.org The response of the instrument is plotted against the concentration, and a linear regression analysis is performed. japsonline.com For the method to be considered linear, the correlation coefficient (r²) should typically be greater than 0.99. mdpi.comjapsonline.com The acceptance criteria for the back-calculated concentrations of the calibration standards are usually within ±15% of the nominal value, and ±20% for the lower limit of quantification (LLOQ). japsonline.comyoutube.com
Table 3: Example Calibration Curve Data for this compound
| Nominal Conc. (ng/mL) | Instrument Response (Peak Area) | Back-Calculated Conc. (ng/mL) | % Deviation |
|---|---|---|---|
| 1.0 | 1520 | 1.05 | 5.0 |
| 5.0 | 7480 | 4.92 | -1.6 |
| 10.0 | 15100 | 10.07 | 0.7 |
| 50.0 | 75500 | 50.33 | 0.7 |
| 100.0 | 149500 | 99.67 | -0.3 |
| 500.0 | 751000 | 499.33 | -0.1 |
Evaluation of Accuracy and Precision
Accuracy refers to the closeness of the determined value to the true value, while precision measures the reproducibility of the results. nih.govbebpa.orgfda.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days. youtube.comfda.gov Accuracy is expressed as the percent relative error (%RE), and the mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). youtube.comfda.gov Precision is expressed as the coefficient of variation (%CV), which should not exceed 15% (20% at the LLOQ). youtube.comfda.gov
Table 4: Inter-day Accuracy and Precision for this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | %RE (Accuracy) | %CV (Precision) |
|---|---|---|---|---|
| Low | 3.0 | 3.10 | 3.3 | 5.8 |
| Medium | 30.0 | 29.5 | -1.7 | 4.2 |
| High | 300.0 | 305.0 | 1.7 | 3.5 |
Mitigation and Evaluation of Matrix Effects
When quantifying analytes in complex biological samples such as plasma, serum, or urine using techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" is a primary concern. longdom.orgnih.gov This phenomenon arises from co-eluting endogenous components of the sample that can interfere with the ionization of the target analyte (this compound), leading to either ion suppression or enhancement. longdom.orgnih.gov This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method. longdom.orgchromatographyonline.com Therefore, evaluating and mitigating matrix effects is a critical step in method development and validation.
Evaluation of Matrix Effects
The extent of matrix effects on the analysis of this compound would be quantitatively assessed using the post-extraction spike method. nih.gov This involves comparing the peak response of this compound spiked into an extracted blank biological matrix (e.g., plasma from an untreated subject) with the response of this compound in a neat (pure) solvent at the same concentration.
The Matrix Effect (ME) is calculated as follows:
ME (%) = (Peak Response in Spiked Extract / Peak Response in Neat Solution) * 100
An ME value of 100% indicates no matrix effect.
A value <100% signifies ion suppression.
A value >100% signifies ion enhancement.
To ensure the reliability of the method, this evaluation would be performed using multiple lots of the biological matrix from different sources to account for inter-subject variability. nih.gov
Mitigation Strategies
Several strategies can be employed to minimize or compensate for observed matrix effects in the analysis of this compound.
Sample Preparation: The most direct approach is to remove interfering components before analysis. analchemres.org Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at cleaning up samples than simple protein precipitation. chromatographyonline.com For a compound like this compound, a reverse-phase or mixed-mode SPE sorbent could be optimized to retain the analyte while washing away polar interferences like salts and phospholipids. rsc.org
Chromatographic Optimization: Modifying the LC method to improve the separation between this compound and co-eluting matrix components is a powerful strategy. chromatographyonline.com This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer analytical column to increase resolution.
Sample Dilution: A straightforward method to reduce the concentration of interfering matrix components is to dilute the sample extract. nih.govresearchgate.net This approach is effective but may compromise the sensitivity of the assay if the concentration of this compound is very low. chromatographyonline.com
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. nih.govchromatographyonline.commdpi.com A SIL-IS for this compound (e.g., containing deuterium or carbon-13 atoms) would have nearly identical chemical and physical properties to this compound itself. It would co-elute and experience the same degree of ion suppression or enhancement, allowing for a reliable normalization of the analyte signal and leading to accurate quantification. chromatographyonline.com
Matrix-Matched Calibration: When a SIL-IS is not available, creating calibration standards in an extracted blank matrix can compensate for consistent matrix effects. analchemres.org This ensures that the standards and the unknown samples are affected by the matrix in the same way.
The following table illustrates hypothetical data from an evaluation of matrix effects for this compound in human plasma using different sample preparation techniques.
| Sample Preparation Method | Mean Matrix Effect (%) (n=6 lots) | Coefficient of Variation (CV, %) | Interpretation |
|---|---|---|---|
| Protein Precipitation | 68.5 | 18.2 | Significant ion suppression with high variability |
| Liquid-Liquid Extraction (LLE) | 85.2 | 9.5 | Moderate ion suppression with improved consistency |
| Solid-Phase Extraction (SPE) | 96.8 | 4.1 | Minimal matrix effect, acceptable for quantification |
Stability Assessment in Biological Matrices
Ensuring the stability of an analyte in a biological matrix is fundamental to obtaining reliable and reproducible quantitative data. wisdomlib.org The stability of this compound must be thoroughly evaluated under conditions that mimic the sample lifecycle, from collection and processing to storage and analysis. evotec.com Degradation of the analyte at any stage will lead to an underestimation of its true concentration. mdpi.com
Stability studies for this compound would be conducted by spiking known concentrations of the compound into the biological matrix (e.g., plasma) and storing the samples under various conditions for specified durations. The concentration is then measured against a freshly prepared sample, and the analyte is considered stable if the mean concentration is within ±15% of the nominal value.
Key stability assessments include:
Short-Term (Bench-Top) Stability: This test evaluates the stability of this compound in the matrix at room temperature to simulate conditions during sample processing. nih.gov Samples would be kept on the bench for periods ranging from a few hours to 24 hours before being processed and analyzed.
Long-Term Stability: To establish appropriate storage conditions, the stability of this compound is assessed in the matrix when stored frozen for extended periods (e.g., 1, 3, 6, and 12 months) at temperatures such as -20°C and -80°C. mdpi.com
Freeze-Thaw Stability: This assessment is crucial as samples are often frozen and thawed multiple times before analysis. The stability of this compound would be determined after undergoing several freeze-thaw cycles (typically 3 to 5 cycles). nih.govmdpi.com
Autosampler Stability: The stability of the processed this compound extract is evaluated under the conditions of the instrument's autosampler (e.g., 4°C) for the expected duration of an analytical run to ensure no degradation occurs during the analysis sequence. nih.gov
Whole Blood Stability: If this compound is analyzed in plasma or serum, its stability in whole blood must be assessed from the time of collection until centrifugation to ensure it does not degrade before the plasma/serum is separated. nih.gov
The following table presents illustrative data for the stability of this compound in human plasma under various conditions.
| Stability Test | Condition | Duration | Mean Recovery (%) vs. Nominal | Conclusion |
|---|---|---|---|---|
| Bench-Top Stability | Room Temperature (~22°C) | 8 hours | 98.2 | Stable |
| Freeze-Thaw Stability | -80°C to Room Temp | 3 cycles | 95.5 | Stable |
| Long-Term Stability | -20°C | 3 months | 82.1 | Unstable |
| -80°C | 6 months | 97.4 | Stable | |
| Autosampler Stability | 4°C | 48 hours | 99.1 | Stable |
These rigorous evaluations are essential to define the precise procedures for sample handling, storage, and analysis that ensure the integrity of this compound and the accuracy of the resulting bioanalytical data.
Computational Chemistry and Molecular Modeling Studies of Avarone E
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. By solving the fundamental equations of quantum mechanics, these methods can provide detailed information about the distribution of electrons within a molecule, its energy levels, and how it might behave in chemical reactions.
Density Functional Theory (DFT) Applications
DFT is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. youtube.com For Avarone (B1665836) E and related compounds, DFT calculations have been employed to analyze their conformational and redox properties. mdpi.comnih.gov These calculations can help to rationalize observed structure-activity relationships (SARs) by providing insights into the steric and electronic features that influence biological activity. mdpi.comresearchgate.net For instance, DFT studies on Avarone, Avarol (B1665835), and a semisynthetic analogue, Thiazoavarone, were performed to understand their antiparasitic potential. mdpi.comnih.gov The calculations aimed to analyze their conformational behavior and redox properties, suggesting that a toxic semiquinone radical species, potentially produced from these compounds, could be involved in their antiparasitic effects. mdpi.comnih.govresearchgate.netunina.it
DFT calculations are also used to characterize the minimum energy conformers of compounds and can be performed using solvent models, such as the conductor-like polarizable continuum model (C-PCM), to mimic experimental conditions like an aqueous environment. mdpi.com Vibrational analysis can further be carried out to confirm that a calculated structure represents a minimum energy conformation. mdpi.com
DFT is a computationally cheaper method compared to more accurate ab initio methods like Coupled Cluster calculations, making it feasible for studying larger molecular systems. olemiss.eduspectroscopyeurope.com While pure DFT might not always match experimental results perfectly, hybrid approaches combining DFT with more accurate methods or empirical fittings can improve accuracy. olemiss.eduspectroscopyeurope.com
Prediction of Spectroscopic Properties
Computational methods, including quantum chemical calculations, can be used to predict spectroscopic properties of molecules. olemiss.eduspectroscopyeurope.comarxiv.org This is particularly useful for identifying and characterizing molecules, especially in cases where experimental studies are challenging. olemiss.edu For Avarone E, spectroscopic properties like 1H and 13C NMR data have been used for its identification by comparison with literature values. mdpi.com While the provided search results specifically mention the use of experimental NMR data for Avarone identification, computational prediction of spectroscopic data, such as NMR shifts, can be performed using DFT and other quantum chemical methods to aid in structural elucidation and confirmation. np-mrd.orgbg.ac.rs Theoretical spectroscopy can predict anharmonic frequencies, rotational constants, and other properties identifiable through quantum chemical insight. olemiss.edu
Molecular Docking and Ligand-Protein Interaction Analysis with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a biological target, such as a protein. beilstein-journals.orgcore.ac.uk This method helps to understand how a molecule might interact with a specific protein binding site. Ligand-protein interaction analysis, often performed in conjunction with molecular docking, delves into the details of the forces and interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. beilstein-journals.orgcore.ac.ukamazon.com
Computational studies, including molecular docking, have been applied to investigate the interactions of Avarone with biological targets. colab.wsamazon.com For instance, Avarone has been studied for its potential insulin-sensitizing and mimetic activity, and computational methods, including molecular docking, were likely employed to understand its interaction with relevant protein targets like PTP1B and aldose reductase. researchgate.netcolab.ws Molecular docking studies can help identify potential binding sites and predict the strength of the interaction, providing insights into the possible mechanism of action. beilstein-journals.orgcore.ac.uk Computational intelligence methods are increasingly being used in protein-ligand interaction analysis to predict interactions, recognize binding sites, and identify drug targets. amazon.comamazon.denih.gov
Development of Predictive Models for Structure-Activity Relationships
Predictive models for Structure-Activity Relationships (SARs) aim to correlate the structural features of compounds with their biological activity. nih.govepa.govnorecopa.noresearchgate.net Computational approaches are widely used to develop these models, which can then be used to predict the activity of new or untested compounds based on their chemical structure. nih.govresearchgate.net
For this compound and its derivatives, computational studies, including DFT calculations, have been used to rationalize observed SARs related to their antiparasitic activities. mdpi.comnih.govresearchgate.netresearchgate.net By analyzing the electronic and steric properties of different analogues, researchers can identify the structural features that are crucial for activity. mdpi.comresearchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a type of predictive SAR model, use molecular descriptors that numerically represent molecular structure to predict properties like toxicity or biological activity. nih.govresearchgate.net These models can help in designing new compounds with improved activity and reduced potential side effects. researchgate.netresearchgate.net While the search results specifically mention SAR analysis in the context of understanding the antiparasitic effects of Avarone and its derivatives, computational methods play a vital role in building predictive SAR models for various biological activities of natural products. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov
Computational Databases and Data Mining in Natural Product Research
Computational databases and data mining techniques are essential resources in modern natural product research. np-mrd.orgjpiamr.euenamine.netnih.govcapes.gov.brnih.gov These databases store vast amounts of information on natural products, including their structures, sources, biological activities, and spectroscopic data. np-mrd.orgnih.gov Data mining involves applying computational algorithms to extract meaningful patterns and knowledge from these large datasets. mdpi.com
Databases like the Natural Products Magnetic Resonance Database (NP-MRD) provide spectroscopic data, including NMR shifts, which can be compared with computationally predicted values for structural validation. np-mrd.org Other databases focus on chemical structures and biological activity data to facilitate the screening and discovery of new antimicrobial agents and other bioactive compounds. jpiamr.eunih.gov The increasing availability of genome sequence data has also led to the development of computational tools and databases for natural product genome mining, allowing researchers to predict the potential for natural product biosynthesis from genetic information. nih.gov Computational databases and data mining accelerate the process of identifying potential drug leads from natural sources by providing organized information and tools for analysis. capes.gov.brnih.govmdpi.com
Biosynthesis of Avarone Type Meroterpenoids
Postulated Biosynthetic Precursors and Pathways
Meroterpenoids, including the avarone (B1665836) type, are hybrid natural products derived from precursors originating from both terpenoid and non-terpenoid pathways. rsc.orgresearchgate.net The sesquiterpene portion of avarone-type meroterpenoids is widely accepted to originate from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of farnesyl pyrophosphate (FPP). wikipedia.orghmdb.canih.gov FPP is a universal precursor for all sesquiterpenes, which are C15 compounds composed of three isoprene (B109036) units. wikipedia.orgctdbase.org
The aromatic (quinone/hydroquinone) moiety is believed to be derived from a polyketide or shikimate pathway intermediate. rsc.org The convergence of these two distinct biosynthetic routes is a defining feature of meroterpenoid biosynthesis. While the exact nature of the aromatic precursor in avarone biosynthesis is still under investigation, studies on other meroterpenoids suggest possible candidates like 3,5-dimethylorsellinic acid (DMOA) or similar polyketide-derived aromatic compounds. frontiersin.org
A postulated pathway involves the prenylation of an aromatic precursor by FPP, catalyzed by a prenyltransferase enzyme. frontiersin.org This prenylation step links the sesquiterpene and aromatic units, forming the basic meroterpenoid scaffold. Subsequent enzymatic modifications, such as cyclizations, oxidations, and rearrangements, then lead to the diverse structures observed in avarone-type meroterpenoids. mdpi.comrsc.org The rearranged drimane (B1240787) skeleton found in avarol (B1665835) and avarone is a key structural feature that arises from such post-prenylation transformations. wikipedia.orgmdpi.com
Enzymatic Transformations in the Formation of the Sesquiterpene Quinone Core
The formation of the sesquiterpene quinone core of avarone involves a series of enzymatic transformations following the initial prenylation. While the specific enzymes involved in avarone biosynthesis are not yet fully characterized, insights can be drawn from the biosynthesis of other meroterpenoids and related natural products.
Key enzymatic steps likely include:
Prenylation: A prenyltransferase catalyzes the attachment of FPP to the aromatic precursor. This enzyme dictates the regioselectivity and stereochemistry of the coupling reaction.
Cyclization: Terpene cyclases (synthases) are crucial enzymes in generating the cyclic sesquiterpene scaffold from the linear FPP precursor. wikipedia.orgcore.ac.ukpnas.org In the case of avarone, cyclization and subsequent rearrangements lead to the characteristic rearranged drimane skeleton. wikipedia.orgmdpi.com These cyclization events can involve complex carbocation intermediates and Wagner-Meerwein rearrangements. nih.gov
Oxidation: Enzymes such as cytochrome P450 monooxygenases and other oxygenases are likely involved in the oxidation of the hydroquinone (B1673460) moiety to the quinone form (avarol to avarone). nih.govacs.org These enzymes can catalyze diverse oxidative reactions, including hydroxylation and dehydrogenation. researchgate.net
Further Modifications: Additional enzymatic steps, such as methylations, hydroxylations, and other tailoring reactions, may contribute to the structural diversity of avarone-type meroterpenoids.
Studies on other meroterpenoids have highlighted the role of various enzyme classes, including radical SAM enzymes and metallo-β-lactamases, in catalyzing complex transformations like C-C bond formation and rearrangements. nih.govacs.orgfrontiersin.orgnih.govebi.ac.uk While their direct involvement in avarone biosynthesis requires further investigation, these findings provide potential enzymatic mechanisms for the observed structural complexity.
Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters
Understanding the biosynthesis of avarone-type meroterpenoids at the molecular level requires the identification and characterization of the genes encoding the relevant biosynthetic enzymes. Genomic and genetic approaches have become powerful tools for elucidating biosynthetic gene clusters (BGCs) for natural products, particularly in microorganisms and symbiotic organisms associated with marine invertebrates like sponges. researchgate.netresearchgate.netpnas.orgwikipedia.orgnih.govfrontiersin.org
Marine sponges are known to harbor diverse microbial communities, and it is often these symbionts, rather than the sponge host itself, that are responsible for producing many of the bioactive secondary metabolites, including meroterpenoids. researchgate.netresearchgate.netpnas.org Metagenomic sequencing of sponge microbiomes allows for the identification of BGCs that may be involved in the biosynthesis of compounds like avarone. researchgate.netresearchgate.netpnas.org
Bioinformatic tools are used to search sequenced genomes and metagenomes for genes encoding enzymes typically found in natural product biosynthetic pathways, such as prenyltransferases, terpene cyclases, polyketide synthases, and modifying enzymes. frontiersin.orgwikipedia.orgnih.gov Identified gene clusters are then analyzed to predict the potential metabolic products. frontiersin.orgwikipedia.org
Experimental approaches, such as heterologous expression of candidate genes or gene clusters in a suitable host organism, are then employed to confirm their function and the identity of the produced compounds. researchgate.netnih.gov Additionally, techniques like stable isotope labeling and in vitro enzymatic assays can provide further evidence for the proposed biosynthetic steps and the roles of specific enzymes. pnas.org
While the complete BGC for avarone biosynthesis has yet to be fully elucidated, ongoing research utilizing these genomic and genetic strategies in Dysidea sponges and their associated microorganisms holds promise for uncovering the detailed enzymatic machinery responsible for the production of avarone-type meroterpenoids. researchgate.netresearchgate.net
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Avarone | 72186 |
| Avarol | 72185 |
| Farnesyl Pyrophosphate | 445713 |
Data Table: Postulated Biosynthetic Precursors
| Precursor Class | Specific Example (Postulated) | Origin Pathway | Role in Biosynthesis |
| Sesquiterpene | Farnesyl Pyrophosphate (FPP) | Mevalonate (MVA) or MEP Pathway | Provides the C15 skeleton |
| Aromatic | Polyketide/Shikimate Product | Polyketide or Shikimate Pathway | Provides the aromatic moiety |
Data Table: Key Enzymatic Transformation Types
| Transformation Type | Potential Enzyme Class(es) | Role in Avarone Biosynthesis (Postulated) |
| Prenylation | Prenyltransferase | Linking FPP to the aromatic precursor |
| Cyclization | Terpene Cyclase (Synthase) | Forming the cyclic sesquiterpene structure and rearranged drimane skeleton |
| Oxidation | Cytochrome P450, Oxygenases | Converting hydroquinone to quinone (Avarol to Avarone) |
| Tailoring Reactions | Methyltransferases, Hydroxylases, other modifying enzymes | Introducing further structural variations |
Future Research Directions and Translational Perspectives for Avarone E
Exploration of Novel Marine Sources for Avarone (B1665836) E and Unique Analogues
Avarone and its derivatives, including Avarone E, are known to originate from marine sponges, particularly those belonging to the genus Dysidea. hilarispublisher.comfabad.org.tracs.org The Mediterranean sponge Dysidea avara has been a significant source of avarol (B1665835) and avarone. hilarispublisher.comfabad.org.tr Another species, Dysidea cinerea, has also yielded avarone and avarol derivatives. acs.org Given the vast biodiversity of marine environments, particularly sponges which are recognized as a rich source of bioactive substances, there is significant potential to explore novel marine sources for this compound. hilarispublisher.comnih.gov This exploration could lead to the discovery of new sponge species or other marine organisms that produce this compound in higher yields or produce unique analogues with potentially enhanced or altered biological activities. nih.gov Investigating these novel sources is crucial for sustainable procurement and expanding the chemical diversity of avarone-type compounds for further research.
Advanced Synthetic Methodologies for Scalable and Sustainable Production
While avarol, the hydroquinone (B1673460) form of avarone, has been a subject of chemical synthesis efforts to address large-scale procurement, information specifically on the scalable and sustainable synthesis of this compound is limited in the current literature. hilarispublisher.com Developing advanced synthetic methodologies for this compound is a critical future research direction. Current research in chemical synthesis is focusing on scalable and sustainable approaches for various compounds, including the use of continuous flow reactors and optimized reaction conditions to improve yield and reduce waste. whiterose.ac.uktechnologynetworks.comcore.ac.ukchemrxiv.org Applying such innovative synthetic strategies to this compound could enable its production on a larger scale, which is essential for comprehensive biological evaluation and potential translational applications. Sustainable synthesis methods would also minimize the environmental impact associated with its production.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
Understanding the detailed biological mechanisms of this compound is essential for evaluating its potential applications. The integration of omics technologies, such as metabolomics and proteomics, offers powerful approaches to elucidate how this compound interacts with biological systems at a molecular level. portlandpress.comnih.govmdpi.commdpi.comresearchgate.net Metabolomics can provide a snapshot of the metabolic changes induced by this compound, revealing affected pathways and potential biomarkers. mdpi.com Proteomics can identify the proteins that interact with this compound or whose expression levels are altered upon exposure, shedding light on its cellular targets and downstream effects. portlandpress.commdpi.com Combining these omics approaches can provide a more comprehensive and integrated view of the biological processes modulated by this compound, helping to unravel its complex mechanisms of action. researchgate.net
Innovative Computational Approaches for Rational Drug Design and Optimization
Computational approaches play a vital role in modern drug discovery and can be highly beneficial for the rational design and optimization of this compound and its analogues. nih.govtaylorandfrancis.comyoutube.comtsijournals.comresearchgate.net Techniques such as molecular docking can predict the binding modes and affinities of this compound to potential target proteins. nih.govtsijournals.com Quantitative structure-activity relationship (QSAR) modeling can establish relationships between the chemical structure of this compound and its analogues and their biological activities, guiding the design of more potent or selective compounds. researchgate.net Furthermore, advanced computational methods, including artificial intelligence and machine learning, can be employed for virtual screening of large chemical libraries to identify novel compounds with similar properties to this compound or to predict its ADME (absorption, distribution, metabolism, and excretion) properties. nih.govtaylorandfrancis.comresearchgate.net Computational studies have already been used for Avarone and its derivatives to rationalize structure-activity relationships. mdpi.com Applying these innovative computational tools to this compound research can significantly accelerate the discovery and optimization process.
Development of Novel Analytical Platforms for High-Throughput Screening and Quantification
Efficient analytical platforms are crucial for the discovery, characterization, and quantification of this compound and its potential analogues. The development of novel high-throughput screening (HTS) assays is essential for rapidly evaluating large libraries of compounds for desired biological activities related to this compound. bmglabtech.comnih.govwikipedia.orgmdpi.com HTS utilizes robotics and automation to test numerous compounds quickly. bmglabtech.comwikipedia.org Quantitative HTS (qHTS) can provide more detailed concentration-response data from primary screens. nih.gov Furthermore, developing sensitive and specific analytical methods for the quantification of this compound in various matrices is important for pharmacokinetic and pharmacodynamic studies. Techniques such as high-throughput mass spectrometry (HT-MS) offer label-free detection and can provide rich, high-resolution data for screening and quantification purposes. genedata.com The continuous development of these analytical platforms will be instrumental in advancing this compound research.
Q & A
Q. What methodologies validate this compound's mechanism of action in complex biological systems?
- Combine CRISPR-Cas9 knockouts to identify target genes with surface plasmon resonance (SPR) for binding affinity measurements. Use cheminformatic tools (e.g., molecular docking) to predict interactions with protein structures, followed by in vivo validation in disease models .
Methodological Guidance for Data Interpretation
- Handling Outliers : Apply Grubbs' test to identify statistical outliers, but retain them if they reflect biological variability (e.g., heterogeneous patient-derived samples) .
- Meta-Analysis : Use PRISMA guidelines to systematically review this compound literature, assessing publication bias via funnel plots and Egger’s regression .
- Ethnopharmacological Data : Cross-reference traditional use claims with ethnobotanical databases (e.g., NAPRALERT) and validate through bioguided fractionation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
